Bis(2,6-dimethylphenyl) Chlorophosphate
CAS No.: 81639-99-8
Cat. No.: VC2028545
Molecular Formula: C16H18ClO3P
Molecular Weight: 324.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81639-99-8 |
---|---|
Molecular Formula | C16H18ClO3P |
Molecular Weight | 324.74 g/mol |
IUPAC Name | 2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene |
Standard InChI | InChI=1S/C16H18ClO3P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
Standard InChI Key | WXCXJSOCIOHPLT-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl |
Canonical SMILES | CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl |
Introduction
Chemical Identity and Basic Properties
Bis(2,6-dimethylphenyl) chlorophosphate is characterized by its phosphate functional group where two 2,6-dimethylphenyl groups are attached to a phosphorus atom along with a chlorine atom. The compound is known for its participation in phosphoryl transfer reactions and role as a precursor in various chemical syntheses .
Basic Identification Data
Property | Value |
---|---|
CAS Number | 81639-99-8 |
Molecular Formula | C₁₆H₁₈ClO₃P |
Molecular Weight | 324.74 g/mol |
Physical State (20°C) | Solid |
Melting Point | 52°C |
Boiling Point | 219°C |
Synonyms | Chlorophosphoric Acid Bis(2,6-dimethylphenyl) Ester, Bis(2,6-dimethylphenyl)phosphoryl Chloride, Bis(2,6-dimethylphenyl) phosphorochloridate |
Table 1: Physical and chemical properties of Bis(2,6-dimethylphenyl) chlorophosphate
Structural Characteristics
The structure of bis(2,6-dimethylphenyl) chlorophosphate features a central phosphorus atom in a tetrahedral arrangement, bound to three oxygen atoms and one chlorine atom. Two oxygen atoms connect to 2,6-dimethylphenyl groups, creating significant steric hindrance due to the four methyl groups positioned at the ortho positions of the phenyl rings . This steric configuration influences the compound's reactivity and applications.
Synthesis and Production Methods
Industrial Synthesis
The industrial production of bis(2,6-dimethylphenyl) chlorophosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl₃). The general reaction can be represented as:
2 C₈H₁₀O + POCl₃ → (C₈H₉O)₂PCl + 2 HCl
The synthesis process typically follows these steps:
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Heating phosphorus oxychloride with a catalyst (commonly zinc chloride, magnesium chloride, or aluminum chloride), a water absorbent, and a solvent to 110-115°C
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Dropwise addition of 2,6-dimethylphenol with a molar ratio of 2:1 relative to phosphorus oxychloride
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Reaction at 145-150°C to obtain the intermediate product
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Purification through acid washing, alkali washing, water washing, and drying
Laboratory Scale Preparation
In laboratory settings, similar procedures are employed but on a smaller scale. The reaction typically occurs under anhydrous conditions and inert atmosphere to prevent hydrolysis of the reactive P-Cl bond . High-quality product should have a purity of more than 93.0% by titrimetric analysis, with some manufacturers offering products of up to 98% purity .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions
Bis(2,6-dimethylphenyl) chlorophosphate undergoes nucleophilic substitution reactions at the phosphorus center. The P-Cl bond is particularly reactive toward nucleophiles such as amines, alcohols, and phenols. These reactions typically proceed through:
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Attack of a nucleophile at the electrophilic phosphorus center
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Formation of a pentacoordinate phosphorus intermediate
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Departure of the chloride leaving group
Pyridinolysis Mechanism
Detailed kinetic studies of the pyridinolysis of bis(2,6-dimethylphenyl) chlorophosphate in acetonitrile at 65.0°C have provided valuable insights into its reaction mechanisms. The research by Barai and Lee revealed that:
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Free energy correlations for substituent variations in the nucleophiles exhibit biphasic concave upwards with a breakpoint at X = 3-Cl
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Unusual positive ρX (= +5.40) and negative βX (= –0.83) values are obtained with weakly basic pyridines
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The pyridinolysis rate is hundreds of times slower compared to bis(phenyl) chlorophosphate due to the steric hindrance of the four ortho-methyl substituents
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An ion-pair mechanism is proposed, with the positive ρX and negative βX values substantiated by an imbalance in the transition state
Phosphorylation of Alcohols and Phenols
When reacting with alcohols or phenols, bis(2,6-dimethylphenyl) chlorophosphate forms phosphate esters. The steric bulk of the 2,6-dimethylphenyl groups significantly influences both reaction rate and selectivity .
Applications and Uses
Synthesis of Phosphoramidates
One of the significant applications of bis(2,6-dimethylphenyl) chlorophosphate is in the synthesis of sterically hindered phosphoramidates. Research has demonstrated that the compound efficiently reacts with various primary and secondary amines to form phosphoramidates with high yields and purity, avoiding complex purification processes .
Flame Retardants
Bis(2,6-dimethylphenyl) chlorophosphate serves as a key precursor in the production of flame retardant materials. It is particularly useful in the synthesis of resorcinol bis(2,6-dimethyl aryl phosphate), which exhibits excellent flame-retardant properties. These phosphate-based flame retardants can be incorporated into various polymeric materials to enhance their fire resistance .
Cyclophosphorylation Agent
Recent research has explored the use of bis(2,6-dimethylphenyl) chlorophosphate and related compounds in regioselective cyclophosphorylation reactions. These studies have demonstrated that the compound can be employed in the synthesis of cyclophosphates of biological importance, particularly in the cyclophosphorylation of cis-diols .
Recent Research Findings
Development of Multifunctional Flame Retardants
Research by Äaritalo et al. (2023) investigated highly efficient multifunctional mono-component flame retardants incorporating phosphorus compounds like bis(2,6-dimethylphenyl) chlorophosphate. These studies demonstrated that phosphorus-containing flame retardants offer superior performance and environmental advantages compared to traditional halogenated flame retardants .
Cyclophosphorylation of Biomolecules
Significant advances have been made in using phosphorylating agents like bis(2,6-dimethylphenyl) chlorophosphate for the cyclophosphorylation of biomolecules. According to recent research published in ACS Organic Letters, related phosphorus compounds have been employed in the regioselective cyclophosphorylation of cis-diols, particularly in nucleosides and inositol derivatives, without requiring protecting group chemistry. This approach allows for efficient one-pot synthesis of biologically important cyclophosphates .
Kinetic Studies and Mechanism Investigations
Detailed kinetic studies have elucidated the reaction mechanisms of bis(2,6-dimethylphenyl) chlorophosphate. These investigations have revealed that the compound's reactions are significantly influenced by the steric bulk of the 2,6-dimethylphenyl groups, leading to unique reactivity patterns and selectivity in various transformations .
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